![molecular formula C9H11ClO2 B1279993 1-(2-Chloroethoxy)-3-methoxybenzene CAS No. 102877-31-6](/img/structure/B1279993.png)
1-(2-Chloroethoxy)-3-methoxybenzene
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Overview
Description
“1-(2-Chloroethoxy)-3-methoxybenzene” is a synthetic organic compound . It does not occur naturally and is used primarily as the starting compound in the production of polysulfide elastomers, and as a solvent .
Synthesis Analysis
The synthesis of “1-(2-Chloroethoxy)-3-methoxybenzene” involves a reaction between 1,4-dimethoxybenzene and ethylene chlorohydrin. Another method involves using diglycol as the raw material to react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri-(2-chloroethyl-1-radical)-ethyl ester .
Molecular Structure Analysis
The molecular formula of “1-(2-Chloroethoxy)-3-methoxybenzene” is C5H11ClO2 . Its average mass is 138.593 Da and its monoisotopic mass is 138.044754 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroethoxy)-3-methoxybenzene” include a density of 1.0±0.1 g/cm3, a boiling point of 156.0±15.0 °C at 760 mmHg, and a flash point of 44.8±15.6 °C . It also has a molar refractivity of 33.6±0.3 cm3 .
Scientific Research Applications
Pharmaceutical Intermediate
1-(2-Chloroethoxy)-3-methoxybenzene could potentially be used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients. They are often used in the synthesis of a wide range of pharmaceuticals.
Organic Synthesis
Compounds similar to 1-(2-Chloroethoxy)-3-methoxybenzene have been synthesized via the Vilsmeier-Haack reaction . This reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .
Material for Solar Cells
The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells .
Organic Light-Emitting Diodes (OLEDs)
Similarly, these compounds could also be used in the synthesis of materials for organic light-emitting diodes .
Biological Imaging Agents
Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .
Preparation of Cationic Azo Dyes
2-Amino-6-(2-chloroethoxy)benzothiazole was used in the preparation of cationic azo dyes .
Safety and Hazards
Mechanism of Action
Mode of Action
The presence of the chloroethoxy and methoxy groups may influence the compound’s lipophilicity, which could affect its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
For instance, the chloroethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Action Environment
The action, efficacy, and stability of 1-(2-Chloroethoxy)-3-methoxybenzene may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with targets and its pharmacokinetic properties .
properties
IUPAC Name |
1-(2-chloroethoxy)-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZITZAORZBGNDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486090 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-3-methoxybenzene | |
CAS RN |
102877-31-6 |
Source
|
Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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